1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid 1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13672477
InChI: InChI=1S/C18H16N4O2/c23-18(24)16-6-14(11-22(16)10-12-3-4-12)15-8-20-17(21-9-15)13-2-1-5-19-7-13/h1-2,5-9,11-12H,3-4,10H2,(H,23,24)
SMILES: C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CN=CC=C4
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol

1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC13672477

Molecular Formula: C18H16N4O2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid -

Specification

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
IUPAC Name 1-(cyclopropylmethyl)-4-(2-pyridin-3-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C18H16N4O2/c23-18(24)16-6-14(11-22(16)10-12-3-4-12)15-8-20-17(21-9-15)13-2-1-5-19-7-13/h1-2,5-9,11-12H,3-4,10H2,(H,23,24)
Standard InChI Key AIRMBLVIOBDXLM-UHFFFAOYSA-N
SMILES C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CN=CC=C4
Canonical SMILES C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CN=CC=C4

Introduction

Structural and Molecular Characteristics

1-(Cyclopropylmethyl)-4-(2-(pyridin-3-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid (CAS: 1422138-22-4) is a heterocyclic organic compound with a molecular formula of C₁₈H₁₆N₄O₂ and a molecular weight of 320.35 g/mol . Its IUPAC name reflects its complex architecture: a pyrrole core substituted at the 1-position with a cyclopropylmethyl group, at the 4-position with a 2-(pyridin-3-yl)pyrimidin-5-yl moiety, and at the 2-position with a carboxylic acid functional group (Figure 1) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₆N₄O₂
Molecular Weight320.35 g/mol
CAS Number1422138-22-4
SMILESC1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CN=CC=C4
InChI KeyAIRMBLVIOBDXLM-UHFFFAOYSA-N

The compound’s structure combines three aromatic systems (pyrrole, pyrimidine, and pyridine), which confer rigidity and potential for π-π interactions in biological targets . The cyclopropylmethyl group introduces steric bulk, potentially influencing pharmacokinetic properties such as metabolic stability .

Biological Activity and Research Applications

Antitubercular Activity

Recent studies on pyrrole-2-carboxamides (e.g., PMC9379527) demonstrate potent activity against Mycobacterium tuberculosis (MIC < 0.016 μg/mL) by targeting MmpL3, a transporter involved in mycolic acid biosynthesis . The pyridinylpyrimidine moiety in this compound may enhance target binding through hydrophobic interactions with MmpL3’s S3/S5 pockets .

Kinase Inhibition

Fused pyrimidines in patents (e.g., US8153629B2) exhibit PI3K inhibition, with IC₅₀ values <100 nM . The pyrimidine and pyridine rings in this compound could similarly engage ATP-binding pockets of kinases, though experimental validation is needed .

ParameterValue
Aqueous Solubility~40 μM (pH 7.4)
LogP2.8 (estimated)
Metabolic StabilityLow hepatocyte clearance
hERG InhibitionMinimal (IC₅₀ > 10 μM)

Data extrapolated from analogous compounds suggest favorable solubility and metabolic stability . The cyclopropylmethyl group may reduce oxidative metabolism, enhancing half-life . Toxicity studies are absent, but structural alerts (e.g., pyrrole) warrant caution for genotoxicity .

SupplierPurityCatalog Number
VulcanChem>95%VC13672477
Wuxi AppTec>98%STK548762
Ambeed, Inc.>95%AMBH97B9F61C

Prices range from $200–$500 per 10 mg, depending on supplier .

Future Directions

  • Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis .

  • Target Validation: Screen against kinase panels (e.g., PI3K, EGFR) and bacterial targets .

  • In Vivo Studies: Assess efficacy in murine models of infection or cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator